molecular formula C6H11NO2 B1332701 2-Morpholinoacetaldehyde CAS No. 21977-09-3

2-Morpholinoacetaldehyde

Cat. No.: B1332701
CAS No.: 21977-09-3
M. Wt: 129.16 g/mol
InChI Key: KKOPYUKQPCQGEM-UHFFFAOYSA-N
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Description

2-Morpholinoacetaldehyde is an organic compound with the molecular formula C6H11NO2. It is characterized by the presence of a morpholine ring attached to an acetaldehyde group. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinoacetaldehyde can be synthesized through the reaction of morpholine with acetaldehyde. The reaction typically occurs under neutral or basic conditions and is often catalyzed by an oxide or an oxidizing agent .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the reaction of morpholine with formaldehyde to produce 2-Morpholinoethanol, which is then oxidized to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-Morpholinoacetic acid.

    Reduction: It can be reduced to 2-Morpholinoethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Various nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: 2-Morpholinoacetic acid.

    Reduction: 2-Morpholinoethanol.

    Substitution: Depending on the nucleophile, products can vary widely, including morpholine derivatives.

Scientific Research Applications

2-Morpholinoacetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholinoacetaldehyde involves its interaction with various molecular targets. It can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

    2-Morpholinoethanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

    2-Morpholinoacetic acid: An oxidized form of 2-Morpholinoacetaldehyde.

    4-Morpholineacetaldehyde: A positional isomer with the morpholine ring attached at a different position.

Uniqueness: this compound is unique due to its combination of an aldehyde group and a morpholine ring, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-morpholin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-4-1-7-2-5-9-6-3-7/h4H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOPYUKQPCQGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364004
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21977-09-3
Record name 2-Morpholinoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholinoacetaldehyde
Reactant of Route 2
2-Morpholinoacetaldehyde
Reactant of Route 3
2-Morpholinoacetaldehyde
Reactant of Route 4
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2-Morpholinoacetaldehyde
Reactant of Route 5
2-Morpholinoacetaldehyde
Reactant of Route 6
2-Morpholinoacetaldehyde

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